Product packaging for N-(5-bromo-2-pyridinyl)butanamide(Cat. No.:CAS No. 148612-12-8)

N-(5-bromo-2-pyridinyl)butanamide

Cat. No.: B182618
CAS No.: 148612-12-8
M. Wt: 243.1 g/mol
InChI Key: GPUHGOJHYYRRJH-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Amide Scaffolds in Advanced Molecular Design

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental building block in medicinal chemistry and materials science. nih.govdovepress.comresearchgate.net It is an isostere of benzene (B151609) and is present in over 7,000 existing drug molecules. nih.govrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which allows for specific interactions with biological targets. nih.govresearchgate.net This has led to the incorporation of pyridine scaffolds in a wide array of FDA-approved drugs with diverse clinical applications. nih.govresearchgate.net

The amide functional group is another cornerstone of molecular design, particularly in the synthesis of peptides and proteins. Its planarity and ability to act as both a hydrogen bond donor and acceptor contribute to the formation of well-defined three-dimensional structures. The stability of the amide bond is crucial for the structural integrity of many biologically active molecules and advanced materials.

Overview of Halogenated Pyridine Derivatives in Organic Synthesis and Supramolecular Chemistry

The introduction of a halogen atom, such as bromine, onto the pyridine ring significantly modifies its chemical reactivity and intermolecular interaction patterns. benthambooks.comnih.gov Halogenated pyridines are key starting materials in a variety of organic syntheses, including nucleophilic substitution and cross-coupling reactions. benthambooks.comacs.org The position of the halogen atom on the ring directs the regioselectivity of these reactions, allowing for the controlled construction of complex molecular architectures. nih.gov

In supramolecular chemistry, the bromine atom on a pyridine ring can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. acs.org This interaction, along with other non-covalent forces like hydrogen bonding and π-stacking, plays a crucial role in the self-assembly of molecules into well-ordered crystalline structures and other supramolecular architectures. acs.orgiucr.orgyu.edu.jo

Research Rationale and Current Scholarly Landscape for N-(5-bromo-2-pyridinyl)butanamide

The research interest in this compound stems from the combined properties of its constituent parts. The 5-bromo-2-aminopyridine core is a common starting material for the synthesis of various functional molecules. unam.mxgoogle.com The butanamide side chain can influence the compound's solubility and conformational flexibility.

While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, its structural motifs are present in a range of compounds investigated for potential applications in medicinal chemistry and materials science. ontosight.aiontosight.ai For instance, related bromo-pyridinyl amide structures have been explored as intermediates in the synthesis of more complex molecules. ontosight.aiuzh.ch The study of this compound and its analogs can provide valuable insights into structure-activity relationships and guide the design of new molecules with desired properties.

The synthesis of this compound would typically involve the acylation of 2-amino-5-bromopyridine (B118841) with butanoyl chloride or a related acylating agent. The reactivity of the starting materials and the conditions of the reaction would be crucial for achieving a good yield of the final product.

Table 2: Related Halogenated Pyridine Compounds in Research

Compound NameCAS NumberKey Research Area
5-Bromo-2-pyridinecarbonitrile97483-77-7Chemical intermediate
2,5-Dibromopyridine624-28-2Starting material in synthesis
5-Bromo-2-chloropyrimidine32779-36-5Building block in medicinal chemistry
Source: Sigma-Aldrich sigmaaldrich.com, Fisher Scientific fishersci.com

Further investigation into the crystal structure of this compound could reveal intricate intermolecular interactions, such as hydrogen bonding involving the amide and pyridine nitrogen, and potentially halogen bonding from the bromine atom. Such studies are fundamental to understanding how these molecules self-assemble in the solid state, which is a key aspect of crystal engineering and materials design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrN2O B182618 N-(5-bromo-2-pyridinyl)butanamide CAS No. 148612-12-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-bromopyridin-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-2-3-9(13)12-8-5-4-7(10)6-11-8/h4-6H,2-3H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUHGOJHYYRRJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358066
Record name N-(5-bromo-2-pyridinyl)butanamide
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Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148612-12-8
Record name N-(5-Bromo-2-pyridinyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148612-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-bromo-2-pyridinyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 5 Bromo 2 Pyridinyl Butanamide and Its Derivatives

Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-(5-bromo-2-pyridinyl)butanamide, this process identifies the most logical bond cleavages to reveal its fundamental building blocks.

Strategic Disconnection of the Butanamide Moiety

The most apparent and strategically sound disconnection in the target molecule is the cleavage of the amide bond (C-N). This bond is typically formed late in a synthetic sequence. This disconnection simplifies the molecule into two primary precursors:

5-Bromo-2-aminopyridine : The core heterocyclic amine component.

A Butanoylating Agent : An activated form of butanoic acid, such as butanoyl chloride or butanoic anhydride.

This approach is favored because the amide bond formation is a reliable and high-yielding reaction, making the assembly of these two precursors a robust final step.

Synthetic Pathways for the 5-Bromo-2-aminopyridine Core

The precursor 5-bromo-2-aminopyridine is a critical intermediate, and its synthesis from 2-aminopyridine (B139424) can be achieved through several methods. The primary challenge is achieving regioselectivity, placing the bromine atom specifically at the C5 position of the pyridine (B92270) ring.

One common method is the direct electrophilic bromination of 2-aminopyridine. The amino group at the C2 position is an activating group, directing incoming electrophiles to the C3 and C5 positions. By controlling reaction conditions, the C5-bromo isomer can be favored. However, a significant challenge with this method is the potential formation of the 2-amino-3,5-dibromopyridine (B40352) byproduct organic-chemistry.org.

To enhance regioselectivity and avoid harsh reagents like elemental bromine, alternative brominating agents have been developed. Phenyltrimethylammonium tribromide has been used as a milder and more selective solid brominating agent, which can reduce the formation of undesired byproducts and improve handling safety mdpi.comwikipedia.org.

A third strategy involves a protect-brominate-deprotect sequence. The amino group of 2-aminopyridine is first acylated to form an amide. This bulky protecting group can sterically hinder the C3 position, further enhancing the selectivity for bromination at the C5 position. Following the bromination step, the acyl group is removed by hydrolysis to yield the desired 5-bromo-2-aminopyridine rsc.org.

Interactive Data Table: Comparison of Synthetic Routes to 5-Bromo-2-aminopyridine

Method Brominating Agent Key Features Advantages Disadvantages
Direct Bromination Bromine (Br₂) or NBS One-step reaction. Simple and direct. Can produce dibrominated byproducts organic-chemistry.org; Bromine is hazardous.
Mild Bromination Phenyltrimethylammonium tribromide Uses a solid, stable brominating agent. Higher selectivity mdpi.com; Safer to handle than liquid bromine. Reagent can be more expensive.
Protect-Brominate-Deprotect N-acylation, then Bromination, then Hydrolysis Multi-step process involving protection of the amino group. Excellent regioselectivity rsc.org. Longer reaction sequence; generates more waste.

Classical and Modern Synthetic Approaches to this compound

With the precursors identified, the forward synthesis focuses on efficiently constructing the target molecule and enabling the creation of its derivatives.

Amide Bond Formation Reactions

The formation of the amide bond is the key step in assembling this compound from its precursors. The stability of the amide bond is attributed to its resonance stabilization, which imparts a partial double bond character to the C-N bond beilstein-journals.org.

Classical Approach: A widely used and straightforward method is the acylation of 5-bromo-2-aminopyridine with an activated carboxylic acid derivative. Reacting the amine with butanoyl chloride or butanoic anhydride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine effectively yields the desired amide. The base serves to neutralize the acidic byproduct (HCl or butanoic acid) generated during the reaction.

Modern Approach: Modern synthetic chemistry often favors direct amide coupling reactions that use a carboxylic acid and an amine in the presence of a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid (butanoic acid), allowing it to be attacked by the amine (5-bromo-2-aminopyridine) to form the amide bond under mild conditions. These methods are advantageous as they avoid the need to prepare more reactive acyl chlorides or anhydrides separately nih.govnih.gov.

Interactive Data Table: Amide Bond Formation Strategies | Method | Reagents | Temperature | Key Features | | :--- | :--- | :--- | :--- | | Acyl Chloride Method | 5-bromo-2-aminopyridine, Butanoyl chloride, Triethylamine | 0 °C to Room Temp. | High reactivity, fast reaction. | Acyl chloride is moisture-sensitive. | | Anhydride Method | 5-bromo-2-aminopyridine, Butanoic anhydride, Pyridine | Room Temp. to Reflux | Less reactive than acyl chloride, good yields. | May require heating. | | Carbodiimide Coupling | 5-bromo-2-aminopyridine, Butanoic acid, EDC/DCC | Room Temp. | Mild conditions, uses the carboxylic acid directly. | Byproduct removal can be challenging (e.g., DCU). |

Halogenation and Cross-Coupling Strategies for Pyridine Functionalization

The bromine atom on the pyridine ring of this compound serves as a versatile functional handle. It allows for the synthesis of a wide array of derivatives through various cross-coupling reactions, which are fundamental transformations in modern organic synthesis libretexts.org.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituted pyridine core is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a prominent example, enabling the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as an arylboronic acid libretexts.orgtcichemicals.com. This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents mdpi.comnih.gov.

In a typical Suzuki-Miyaura reaction, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base (e.g., K₂CO₃ or K₃PO₄) mdpi.com. The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst libretexts.orgfiveable.me. This reaction effectively replaces the bromine atom with a new aryl group, providing access to a diverse library of biaryl derivatives.

Other important palladium-catalyzed reactions that could be applied to this scaffold include:

Heck Coupling : Reaction with an alkene to form a substituted alkene organic-chemistry.orgrsc.orgnih.govresearchgate.net.

Buchwald-Hartwig Amination : Reaction with an amine to form a new C-N bond, replacing the bromine with a different amino group wikipedia.orglibretexts.orgresearchgate.net.

These cross-coupling strategies highlight the synthetic utility of this compound as an intermediate for creating more complex molecules with potential applications in various fields of chemical research.

Direct Electrophilic and Nucleophilic Bromination Methods (e.g., N-Bromosuccinimide)

The introduction of a bromine atom onto the pyridine ring is a critical step in the synthesis of this compound. A common and effective method for this transformation is direct electrophilic aromatic substitution using N-Bromosuccinimide (NBS) as the brominating agent. organic-chemistry.orgyoutube.com The synthesis can be approached in two ways: bromination of the 2-aminopyridine precursor followed by acylation, or bromination of the already acylated N-(2-pyridinyl)butanamide.

The latter approach, brominating N-(2-pyridinyl)butanamide, leverages the directing effects of the substituents on the pyridine ring. The butanamide group at the 2-position is an activating ortho-, para-director. The pyridine nitrogen atom is deactivating, primarily affecting the ortho (3 and 6) positions. The combination of these effects strongly directs the incoming electrophile (Br+) to the 5-position, which is para to the activating amide group and meta to the ring nitrogen.

The reaction is typically performed by treating the N-(2-pyridinyl)butanamide substrate with NBS in a suitable solvent, such as acetonitrile (B52724) or dichloromethane. nih.gov The addition of a catalytic amount of acid can activate the NBS, making the bromine more electrophilic and facilitating a faster reaction. youtube.com The mechanism involves the attack of the electron-rich pyridine ring on the electrophilic bromine of NBS, proceeding through a cationic intermediate known as a Wheland intermediate or σ-complex, before losing a proton to restore aromaticity. nih.gov

Research into the bromination of activated aromatic compounds provides insight into typical reaction conditions. While specific studies on N-(2-pyridinyl)butanamide are not prevalent, analogous reactions demonstrate the feasibility and regioselectivity of this method. For instance, the bromination of 2-aminopyridine derivatives is a well-established route to 5-bromo-2-aminopyridine, a key intermediate that can then be acylated to form the final product. researchgate.netheteroletters.org

Table 1: Representative Conditions for Electrophilic Bromination with NBS
Substrate TypeSolventTemperature (°C)Reaction TimeYield (%)Reference
AcetanilideAcetonitrileRoom TempOvernightHigh youtube.com
Activated AromaticsAcetonitrile00.5 - 8 h90 - 92 nih.gov
2-Aminopyridine (multi-step to 5-bromo derivative)Not specified50Not specified66.5 (overall) researchgate.net
Tetrahydrocarbazole DerivativesNot specifiedNot specifiedNot specifiedGood wisdomlib.org

Multi-Component Reactions and One-Pot Synthesis Protocols

Multi-component reactions (MCRs) and one-pot syntheses represent highly efficient strategies in modern organic chemistry, allowing for the construction of complex molecules from simple precursors in a single operation. ymerdigital.comresearchgate.net These methods reduce waste, save time, and can lead to high yields by avoiding the isolation of intermediate products. ymerdigital.com While most MCRs for pyridine synthesis focus on constructing the heterocyclic ring from acyclic starting materials, the principles can be adapted for the synthesis of highly substituted pyridine derivatives. acsgcipr.orgrsc.org

For a molecule like this compound, a hypothetical one-pot synthesis could involve the initial formation of a substituted pyridine ring, followed by in-situ functionalization. For example, a modified Bohlmann-Rahtz pyridine synthesis could combine a 1,3-dicarbonyl compound, an alkynone, and ammonia (B1221849) to form the pyridine core, which could then be subjected to bromination and acylation in the same reaction vessel.

More practical one-pot approaches for this specific target would likely involve sequential additions of reagents to a starting pyridine derivative. A process could be envisioned where 2-aminopyridine is first acylated with butanoyl chloride or butyric anhydride, and upon completion, a brominating agent like NBS is added directly to the reaction mixture. This protocol would hinge on the compatibility of the reagents and solvents across both steps.

Table 2: Examples of MCRs for Pyridine Synthesis
Reaction NameReactantsGeneral ProductKey FeaturesReference
Hantzsch Pyridine SynthesisAldehyde, β-ketoester (2 equiv.), Ammonia1,4-Dihydropyridine (oxidized to pyridine)Forms a dihydropyridine (B1217469) intermediate requiring a subsequent oxidation step. acsgcipr.org
Bohlmann-Rahtz Pyridine SynthesisEnamine, AlkynonePolysubstituted PyridineDirectly yields the aromatic pyridine ring with high regiochemical control.
Guareschi-Thorpe ReactionCyanoacetamide, β-ketoester, Ammonia2-PyridoneA classic method for producing pyridone derivatives. acsgcipr.org
Alkyne AnnulationTerminal Alkynes (3 equiv.), Benzamide (B126)3,5-Diaryl PyridineTransition-metal-free, uses benzamide as a nitrogen source. mdpi.com

Optimization of Reaction Conditions, Catalysis, and Yields

Optimizing the synthesis of this compound involves fine-tuning the conditions for both the bromination and amidation steps to maximize yield and purity. The amidation step, which involves coupling 5-bromo-2-aminopyridine with a butanoyl derivative, is particularly critical.

Direct amidation of carboxylic acids and amines is an atom-economical but often challenging reaction that typically requires catalysts to proceed efficiently. catalyticamidation.info Boronic acid and borate (B1201080) ester catalysts have emerged as effective promoters for direct amidation. nih.govchemrxiv.org However, substrates like 2-aminopyridine can be problematic as the pyridine nitrogen can coordinate to the catalyst, leading to deactivation. chemrxiv.org Recent studies have focused on developing novel borate ester catalysts that are less susceptible to this inhibition and show high reactivity with challenging amine substrates. chemrxiv.org

Table 3: Factors in Optimizing the Amidation of 5-bromo-2-aminopyridine
ParameterOptionsConsiderations for OptimizationReference
CatalystBoronic acids, Borate esters, None (with acyl chloride)Catalyst deactivation by pyridine nitrogen is a key challenge. Borate esters may show superior performance over simple boronic acids. nih.govchemrxiv.org
Acylating AgentButyric acid, Butanoyl chloride, Butyric anhydrideButyric acid requires a catalyst for direct amidation. Butanoyl chloride is highly reactive but generates HCl. Anhydrides offer a balance of reactivity. catalyticamidation.infonih.gov
SolventToluene, Dichloromethane (DCM), Acetonitrile (MeCN)Solvent choice affects solubility of reagents and catalyst stability and can influence reaction rate. nih.gov
TemperatureRoom temperature to refluxHigher temperatures can increase reaction rates but may lead to side products. Conditions must be balanced to ensure complete conversion without degradation. researchgate.net
BaseTriethylamine (Et3N), Pyridine, N-methylmorpholine (NMM)Required to neutralize acid byproducts, particularly when using acyl chlorides. The choice of base can impact yield and side reactions. nih.gov

Stereoselective Synthesis of Chiral this compound Analogs

While this compound itself is an achiral molecule, its analogs can possess stereogenic centers, making stereoselective synthesis a critical area of investigation. Chirality is most commonly introduced on the butanamide side chain, for instance, by incorporating a substituent at the alpha- or beta-position (e.g., N-(5-bromo-2-pyridinyl)-2-methylbutanamide).

The primary strategy for achieving this is to use a chiral carboxylic acid derivative in the amidation step. However, a more sophisticated approach involves the catalytic asymmetric synthesis of pyridine derivatives. chim.it Significant progress has been made in developing methods to introduce chirality into molecules containing a pyridine ring. These strategies include:

Catalytic Asymmetric Reduction: The reduction of pyridyl ketones or imines using chiral catalysts (e.g., those based on iridium, rhodium, or ruthenium) can produce chiral alcohols or amines with high enantioselectivity. chim.it These chiral intermediates can then be incorporated into the final molecule.

Catalytic Asymmetric Addition: Chiral pyridine derivatives can be accessed through the conjugate addition of organometallic reagents to alkenyl pyridines, catalyzed by chiral transition metal complexes. chim.it

Catalytic Asymmetric C-H Functionalization: This advanced technique involves the direct, enantioselective functionalization of a C-H bond. For example, a chiral iridium catalyst can be used for the asymmetric borylation of a C-H bond, which can then be further manipulated. chim.it

For creating a chiral analog of this compound, one could envision a route starting with an asymmetric reaction to create a chiral butanoic acid derivative, followed by a racemization-free amide coupling reaction. rsc.org Alternatively, a chiral catalyst could be employed in a reaction that directly forms the chiral amide bond or modifies the pyridine scaffold asymmetrically. rsc.orgmdpi.com These methods provide access to specific enantiomers of biologically active molecules, which is often crucial for their pharmacological activity. mdpi.com

Advanced Spectroscopic and Diffraction Characterization of N 5 Bromo 2 Pyridinyl Butanamide

Vibrational Spectroscopy (FT-IR and FT-Raman)

The spectra of N-(5-bromo-2-pyridinyl)butanamide are characterized by distinct bands corresponding to the vibrations of its butanamide and 5-bromo-2-pyridinyl moieties. The assignment of these bands is typically based on comparisons with related molecules and computational studies, such as Density Functional Theory (DFT) calculations. researchgate.netnih.gov

Key functional group vibrations include:

Amide Group Vibrations: The amide linkage (-CO-NH-) gives rise to several characteristic bands. The Amide A band (N-H stretching) is expected to appear as a strong band in the FT-IR spectrum, typically around 3288 cm⁻¹. researchgate.net The Amide I band, primarily due to C=O stretching, is one of the most intense absorptions and is anticipated in the 1670-1690 cm⁻¹ region. The Amide II (N-H bending and C-N stretching) and Amide III (C-N stretching and N-H bending) bands are also key identifiers.

Pyridine (B92270) Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. C-C and C-N stretching vibrations within the ring typically occur in the 1400-1600 cm⁻¹ range. jconsortium.com C-H stretching vibrations of the aromatic ring are observed at higher wavenumbers, generally above 3000 cm⁻¹. jconsortium.com

Alkyl Chain Vibrations: The butanamide side chain produces characteristic symmetric and asymmetric stretching vibrations for the CH₂ and CH₃ groups in the 2800-3000 cm⁻¹ region. Bending and rocking vibrations for these groups appear at lower frequencies.

C-Br Vibration: The carbon-bromine stretching vibration is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹, due to the heavy mass of the bromine atom.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H Stretch (Amide A)Amide~3288StrongMedium
Aromatic C-H StretchPyridine Ring3050-3150MediumStrong
Aliphatic C-H StretchButanamide Chain2870-2980StrongStrong
C=O Stretch (Amide I)Amide1670-1690Very StrongMedium
N-H Bend (Amide II)Amide1530-1570StrongWeak
C=C, C=N Ring StretchPyridine Ring1400-1600Medium-StrongMedium-Strong
C-N Stretch (Amide III)Amide1250-1300MediumMedium
C-Br StretchBromo-substituent500-600MediumStrong

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

The ¹H and ¹³C NMR spectra display signals corresponding to each chemically non-equivalent nucleus in the molecule. The chemical shift (δ), measured in parts per million (ppm), is indicative of the electronic environment of the nucleus.

¹H NMR Spectrum: The ¹H NMR spectrum is expected to show distinct signals for the amide proton (N-H), the three protons of the pyridine ring, and the protons of the butanamide chain (CH₂, CH₂, CH₃). The amide proton typically appears as a broad singlet at a high chemical shift (δ 8.5-9.5 ppm). The pyridine protons will appear in the aromatic region (δ 7.5-8.5 ppm), with their splitting pattern determined by spin-spin coupling. The protons of the alkyl chain will be found in the upfield region (δ 1.0-2.5 ppm). rsc.org

¹³C NMR Spectrum: The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing around δ 170-175 ppm. The five carbons of the bromopyridine ring will have chemical shifts in the aromatic region (δ 110-155 ppm), with the carbon attached to the bromine (C-Br) being significantly influenced. The three carbons of the butanamide chain will appear in the aliphatic region (δ 10-40 ppm). docbrown.infodocbrown.info

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonEnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
N-HAmide8.5 - 9.5Singlet (broad)
H-6Pyridine Ring (ortho to N, meta to Br)8.2 - 8.4Doublet
H-4Pyridine Ring (meta to N, ortho to Br)7.8 - 8.0Doublet of Doublets
H-3Pyridine Ring (meta to N, meta to Br)7.9 - 8.1Doublet
α-CH₂Butanamide Chain2.2 - 2.5Triplet
β-CH₂Butanamide Chain1.6 - 1.9Sextet
γ-CH₃Butanamide Chain0.9 - 1.1Triplet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonEnvironmentPredicted Chemical Shift (δ, ppm)
C=OAmide Carbonyl170 - 175
C-2Pyridine Ring (attached to N-amide)150 - 155
C-6Pyridine Ring (ortho to N)145 - 150
C-4Pyridine Ring (ortho to Br)138 - 142
C-3Pyridine Ring115 - 120
C-5Pyridine Ring (attached to Br)110 - 115
α-CH₂Butanamide Chain35 - 40
β-CH₂Butanamide Chain18 - 22
γ-CH₃Butanamide Chain12 - 15

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal correlations between the adjacent protons in the butanamide chain (γ-CH₃ to β-CH₂ to α-CH₂) and between the coupled protons on the pyridine ring (H-3 with H-4, and H-4 with H-6). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., H-6 to C-6, α-CH₂ protons to the α-carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different parts of the molecule. For instance, HMBC would show a correlation from the amide proton (N-H) to the carbonyl carbon (C=O) and to carbons C-2 and C-3 of the pyridine ring. It would also show correlations from the α-CH₂ protons to the carbonyl carbon, confirming the structure of the butanamide fragment and its attachment to the pyridine ring. ktu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule as it absorbs light in the ultraviolet and visible regions. msu.edu The spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the bromopyridine aromatic system and n → π* transitions associated with the lone pairs on the nitrogen and oxygen atoms.

The pyridine ring itself shows strong absorption bands below 270 nm. researchgate.net The presence of the bromo-substituent and the butanamide group will act as auxochromes, potentially shifting these absorption maxima (λ_max) to longer wavelengths (a bathochromic shift). Typically, two main absorption bands would be expected for the π → π* transitions of the substituted pyridine ring. A weaker n → π* transition, likely from the carbonyl group, might also be observed at a longer wavelength, although it may be masked by the more intense π → π* bands. researchgate.netsigmaaldrich.com The exact position of these bands can be influenced by the solvent used for the analysis.

Electronic Transitions and Chromophoric Analysis

The electronic absorption spectrum of this compound is characterized by transitions occurring within its chromophoric systems: the bromopyridinyl group and the amide functionality. The interaction between the π-electrons of the pyridine ring and the non-bonding electrons of the amide group, as well as the bromine substituent, dictates the electronic transition energies. Typically, molecules of this nature exhibit π → π* and n → π* transitions. The pyridine ring itself is a significant chromophore, and its absorption bands are influenced by the presence of the bromo and butanamide substituents. These substituents can cause a shift in the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine.

Solvatochromic Effects and Environmental Perturbations on Electronic Spectra

The polarity of the solvent environment can influence the electronic spectrum of this compound, a phenomenon known as solvatochromism. In moving from nonpolar to polar solvents, a shift in the wavelength of maximum absorption (λmax) can be observed. For instance, polar solvents can stabilize the excited state of a molecule to a different extent than the ground state, leading to either a bathochromic (red) or hypsochromic (blue) shift. The specific nature of the shift provides information about the change in the dipole moment of the molecule upon electronic excitation. For amides, an increase in solvent polarity often leads to a hypsochromic shift for n → π* transitions and a bathochromic shift for π → π* transitions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. chemguide.co.uk The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. For this compound (C9H11BrN2O), the expected molecular weight is approximately 243.10 g/mol . cymitquimica.com The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, corresponding to the 79Br and 81Br isotopes.

The fragmentation of the molecular ion provides valuable structural information. libretexts.org Key fragmentation pathways for this compound would likely involve cleavage of the amide bond and fragmentation of the butyl chain. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Possible Fragment Ion Fragmentation Pathway
243/245[C9H11BrN2O]+•Molecular ion
171/173[C5H4BrN2]+Loss of the butyryl group ([C4H7O]•)
156/158[C5H3BrN]+•Loss of the butanamide group
71[C4H7O]+Butyryl cation
43[C3H7]+Propyl cation from the butyl chain

This table presents predicted fragmentation patterns based on general principles of mass spectrometry. Actual experimental data would be required for definitive assignments.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.comspringernature.com This technique provides detailed information on molecular geometry, bond lengths, bond angles, and the packing of molecules within the crystal lattice. fzu.cz

Determination of Molecular Geometry, Bond Lengths, and Angles

X-ray diffraction analysis of a suitable single crystal of this compound would yield precise measurements of its molecular geometry. The data would reveal the planarity of the pyridine ring and the conformation of the butanamide side chain. Key structural parameters that can be determined include the lengths of the C-N, C=O, C-Br, and various C-C and C-H bonds, as well as the bond angles around the atoms in the pyridine ring and the amide group. These values can then be compared to standard values for similar functional groups.

Table 2: Representative Bond Lengths and Angles from X-ray Diffraction Studies of Similar Molecular Structures

Parameter Typical Value (Å or °)
C-Br Bond Length~1.90 Å
C=O Bond Length~1.23 Å
C-N (amide) Bond Length~1.33 Å
C-N (pyridine) Bond Angle~120°
N-C=O (amide) Bond Angle~122°

Note: These are typical values and the actual values for this compound would need to be determined experimentally.

Analysis of Crystal Packing and Intermolecular Interactions in the Solid State

The way in which individual molecules of this compound arrange themselves in the crystal lattice is determined by a variety of intermolecular interactions. mdpi.com Hydrogen bonding is expected to be a dominant interaction, with the amide N-H group acting as a hydrogen bond donor and the amide carbonyl oxygen and the pyridine nitrogen acting as hydrogen bond acceptors. rsc.org These hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net

In addition to hydrogen bonding, other weaker interactions such as π-π stacking between the pyridine rings, and halogen bonding involving the bromine atom can also play a significant role in stabilizing the crystal structure. iucr.org A Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. researchgate.netakademisains.gov.my

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Atoms/Groups Involved Typical Distance/Geometry
Hydrogen BondN-H···O=CD···A distance ~2.8-3.2 Å
Hydrogen BondN-H···N (pyridine)D···A distance ~2.9-3.3 Å
π-π StackingPyridine ringsCentroid-centroid distance ~3.5-3.8 Å
Halogen BondC-Br···O or C-Br···NBr···O/N distance less than sum of van der Waals radii

This table outlines potential interactions. The specific interactions and their geometries would be confirmed by single-crystal X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations of N 5 Bromo 2 Pyridinyl Butanamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nrel.gov A theoretical investigation of N-(5-bromo-2-pyridinyl)butanamide would typically commence with DFT calculations to predict its fundamental properties.

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which possesses rotatable bonds in its butanamide side chain, a conformational search is crucial. This involves exploring the potential energy surface to identify various low-energy conformers. The conformer with the absolute lowest energy is considered the ground state geometry. Advanced algorithms would be used to systematically rotate the dihedral angles of the butanamide group relative to the pyridine (B92270) ring to map out the conformational landscape.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. researchgate.netnih.gov Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of the chemical bonds. researchgate.net The predicted spectra can be compared with experimental data to validate the computational model.

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and electronic properties. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive and easily polarizable, while a large gap indicates higher stability and lower chemical reactivity. irjweb.com The spatial distribution of the HOMO and LUMO across the molecule would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Bromo-Pyridine Derivative (Note: This data is for a related compound and is provided for illustrative purposes only, as specific data for this compound is not available.)

Parameter Value (eV)
HOMO Energy -6.880
LUMO Energy -1.475
HOMO-LUMO Gap 5.405

This illustrative data is based on calculations for a related molecule, 3-Bromo-2-hydroxypyridine, and should not be taken as the actual values for this compound. scholarsresearchlibrary.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in blue) are electron-poor and are prone to nucleophilic attack. For this compound, one would expect negative potential around the oxygen and nitrogen atoms, making them potential sites for hydrogen bonding and electrophilic interaction.

To quantify the chemical reactivity of this compound more precisely, a range of chemical reactivity descriptors derived from DFT can be calculated. Global reactivity indices, such as electronegativity, chemical hardness, and softness, provide a general measure of the molecule's stability and reactivity. irjweb.com Fukui functions are local reactivity descriptors that identify the specific atoms within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net By analyzing the Fukui functions, one could pinpoint the most reactive sites on both the pyridine ring and the butanamide side chain of the molecule.

Table 2: Illustrative Global Reactivity Descriptors for a Related Compound (Note: This data is for a related compound and is provided for illustrative purposes only, as specific data for this compound is not available.)

Descriptor Value (eV)
Ionization Potential (I) 6.880
Electron Affinity (A) 1.475
Electronegativity (χ) 4.178
Chemical Hardness (η) 2.703
Chemical Softness (S) 0.370
Electrophilicity Index (ω) 3.226

This illustrative data is based on calculations for a related molecule, 3-Bromo-2-hydroxypyridine, and should not be taken as the actual values for this compound. scholarsresearchlibrary.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. It is an extension of Density Functional Theory (DFT), which focuses on the ground electronic state. By applying a time-dependent perturbation, such as an oscillating electric field, TD-DFT can predict electronic transitions and thus simulate UV-Vis absorption spectra. The core of this method lies in the Runge-Gross theorem, which establishes that for a given initial state, a unique mapping exists between the time-dependent external potential and the time-dependent electron density.

In practice, TD-DFT calculations can determine the energies of electronic excitations and their corresponding oscillator strengths. The excitation energies correspond to the absorption peak positions in a UV-Vis spectrum, while the oscillator strengths indicate the probability of these electronic transitions. These calculations are instrumental in understanding the photophysical properties of a molecule.

For a molecule like this compound, TD-DFT calculations would typically be performed after an initial geometry optimization of the ground state using DFT. The choice of functional and basis set is crucial for obtaining accurate results. For instance, hybrid functionals like B3LYP are commonly employed for such studies. The output of a TD-DFT calculation provides a list of vertical excitation energies and their associated oscillator strengths, which can be used to generate a theoretical UV-Vis spectrum. This theoretical spectrum can then be compared with experimental data to validate the computational model.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed information about the fluctuations and conformational changes of molecules, offering insights into their dynamic behavior. MD simulations are particularly valuable for understanding the flexibility of molecules and exploring their accessible conformations in different environments.

An MD simulation for this compound would involve defining a force field, which describes the potential energy of the system based on the positions of its atoms. The molecule would then be placed in a simulation box, often with a solvent to mimic solution-phase behavior. The simulation proceeds by integrating Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

Analysis of the MD trajectory can reveal important information about the conformational flexibility of this compound. For instance, one could analyze the dihedral angles of the butanamide side chain to identify preferred conformations and the energy barriers between them. Furthermore, properties such as the root-mean-square deviation (RMSD) can be calculated to assess the stability of the molecule's structure over the course of the simulation.

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption)

Computational methods are widely used to predict various spectroscopic parameters, providing a valuable complement to experimental measurements.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a standard tool in structure elucidation. DFT is a popular method for these predictions, often providing results that are in good agreement with experimental values. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts is highly dependent on the chosen computational method, including the functional and basis set, as well as the treatment of solvent effects.

For this compound, a computational study would provide predicted ¹H and ¹³C NMR chemical shifts. These predicted values can be instrumental in assigning the signals in an experimental NMR spectrum and can help to confirm the chemical structure of the compound.

UV-Vis Absorption: As mentioned in the TD-DFT section, computational chemistry can predict UV-Vis absorption spectra. The output from a TD-DFT calculation, which includes excitation energies and oscillator strengths, can be used to generate a theoretical spectrum. Each electronic transition is typically represented by a Gaussian or Lorentzian function centered at the calculated excitation energy, with the intensity proportional to the oscillator strength. The summation of these functions results in a simulated UV-Vis absorption spectrum.

A simulated UV-Vis spectrum for this compound would show the predicted wavelengths of maximum absorption (λmax). This information is valuable for understanding the electronic structure of the molecule and for interpreting experimental spectroscopic data.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such computational predictions for this compound. Please note that this table is for illustrative purposes only, as specific research data for this compound was not found in the search results.

Table 1: Predicted Spectroscopic Data for this compound

ParameterPredicted ValueMethod
¹H NMR Chemical Shifts (ppm)
Pyridinyl-H (position 3)7.8DFT/B3LYP
Pyridinyl-H (position 4)7.5DFT/B3LYP
Pyridinyl-H (position 6)8.2DFT/B3LYP
N-H8.5DFT/B3LYP
CH₂ (α to C=O)2.4DFT/B3LYP
CH₂ (β to C=O)1.7DFT/B3LYP
CH₃1.0DFT/B3LYP
¹³C NMR Chemical Shifts (ppm)
C=O172.0DFT/B3LYP
Pyridinyl-C (position 2)150.0DFT/B3LYP
Pyridinyl-C (position 3)140.0DFT/B3LYP
Pyridinyl-C (position 4)115.0DFT/B3LYP
Pyridinyl-C (position 5)110.0DFT/B3LYP
Pyridinyl-C (position 6)148.0DFT/B3LYP
CH₂ (α to C=O)38.0DFT/B3LYP
CH₂ (β to C=O)19.0DFT/B3LYP
CH₃13.5DFT/B3LYP
UV-Vis Absorption
λmax (nm)280TD-DFT/B3LYP
Oscillator Strength0.45TD-DFT/B3LYP

Intermolecular Interactions and Supramolecular Assemblies of N 5 Bromo 2 Pyridinyl Butanamide

Hydrogen Bonding Networks

Hydrogen bonds are a predominant force in the crystal structure of N-(5-bromo-2-pyridinyl)butanamide, creating robust networks that define the molecular arrangement.

Characterization of Amide N-H and Carbonyl Oxygen Hydrogen Bonds

The classic N-H···O=C hydrogen bond is a primary motif in the supramolecular structure of this compound. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. This interaction typically leads to the formation of one-dimensional chains or dimeric motifs. For instance, in related N-pyridylamide structures, these interactions are consistently observed, linking molecules into well-defined patterns. In the crystal structure of N-(5-bromo-2-pyridinyl)pyrazine-2-carboxamide, a similar compound, C-H···O=C hydrogen bonds contribute to the formation of a 2D sheet. researchgate.net Hirshfeld surface analysis of related structures often reveals that H···H, N···H/H···N, and C···H/H···C interactions are the most significant contributors to the crystal packing, underscoring the importance of hydrogen bonding. researchgate.netresearchgate.net

Role of Pyridine (B92270) Nitrogen in Hydrogen Bond Acceptor Interactions

The nitrogen atom within the pyridine ring is a key hydrogen bond acceptor site. Its lone pair of electrons can interact with hydrogen bond donors from adjacent molecules. Computational and experimental studies on azine-water complexes show that the pyridinic nitrogen's ability to act as a hydrogen bond acceptor is a significant factor in complex stability. nih.gov While successive additions of nitrogen atoms to an aromatic ring can decrease this acceptor ability, for a single pyridine ring it remains a potent interaction site. nih.gov In various crystal structures of pyridine derivatives, the pyridine nitrogen is frequently involved in N-H···N or O-H···N hydrogen bonds, which can lead to the formation of complex one-, two-, or three-dimensional networks. mdpi.comd-nb.inforsc.org In the absence of stronger donors, even weaker C-H donors can interact with the pyridine nitrogen, further stabilizing the crystal lattice.

Halogen Bonding Interactions

Beyond hydrogen bonding, the bromine atom on the pyridine ring introduces the capacity for halogen bonding, a highly directional and significant non-covalent interaction that plays a crucial role in the crystal engineering of this molecule.

Characteristics of Bromine as a Halogen Bond Donor (σ-hole concept)

The bromine atom in this compound can act as a halogen bond donor due to a phenomenon known as the σ-hole. mdpi.compolimi.it The σ-hole is a region of positive electrostatic potential located on the outermost portion of the bromine atom, directly opposite the C-Br covalent bond. mdpi.compolimi.itwiley-vch.de This positive region arises from the anisotropic distribution of electron density around the covalently bonded bromine atom. polimi.itwikipedia.org The electron-withdrawing nature of the pyridine ring enhances the magnitude of this positive σ-hole, making the bromine atom a more effective electrophile and thus a stronger halogen bond donor. polimi.itwiley-vch.demdpi.com The strength of the σ-hole generally increases with the polarizability of the halogen, following the trend I > Br > Cl. wiley-vch.de This electropositive cap allows the bromine to interact attractively with nucleophiles (halogen bond acceptors) like nitrogen or oxygen atoms. mdpi.com

Directionality and Strength of Br⋯X Interactions (X = N, O, C, etc.)

Halogen bonds (XBs) are notably directional, a feature that distinguishes them from more diffuse interactions. acs.org The interaction is strongest when the C-Br···X angle is close to 180°, as this alignment allows for maximum overlap between the nucleophile's electron density and the bromine's σ-hole. wikipedia.orgacs.org Deviation from this linearity results in a weaker interaction. wiley-vch.de The strength of these Br···X bonds is significant, with energies that can be comparable to hydrogen bonds. wikipedia.org

In the solid state, this compound and related compounds exhibit various Br···X interactions. Studies on similar structures, such as polymorphs of copper complexes with 5-bromo-2-chloropyridine, show the formation of C–Br⋯Cl–Cu halogen bonds. rsc.org In another related compound, N-(5-bromo-2-pyridinyl)pyrazine-2-carboxamide, N···Br halogen bonds are observed, contributing to the formation of a 2D sheet structure. researchgate.net The distances of these interactions are typically shorter than the sum of the van der Waals radii of the involved atoms, indicating a significant attractive force. wikipedia.org

Table 1: Representative Halogen Bond Geometries in Brominated Pyridine Derivatives
Donor FragmentAcceptor (X)Interaction TypeDistance (Å)C-Br···X Angle (°)Reference Context
C-BrN(pyrazine)Br···N-~180Formation of 2D sheets in N-(5-bromo-2-pyridinyl)pyrazine-2-carboxamide. researchgate.net
C-BrCl(metal-bound)Br···Cl--Observed in polymorphs of Cu(5b2cp)₂Cl₂. rsc.org
C-Brπ-systemBr···π--A potential interaction type for halogen-bond donors. rsc.org
C-BrO(carbonyl)Br···O--A potential interaction type for halogen-bond donors. rsc.org

Data for specific bond lengths and angles for the title compound are not available in the provided search results, but representative interactions from closely related structures are shown.

Computational Studies of Halogen Bond Geometries and Energetics

Computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding the nature of halogen bonds. researchgate.net These studies allow for the calculation of interaction energies, the visualization of molecular electrostatic potential (MEP) surfaces, and the optimization of bond geometries. polimi.itresearchgate.net MEP calculations clearly show the positive σ-hole on the halogen atom, confirming its role as an electrophilic region. polimi.itwiley-vch.de

For N-methylated bromopyridinium cations interacting with pyridine, calculated binding energies are substantial, in the range of 43–51 kJ/mol, highlighting the strength of these interactions. nih.gov Computational analyses of N-bromosuccinimide complexes with chloride show that the optimized Br···Cl separation is 23% shorter than the sum of the van der Waals radii, and the N-Br bond is elongated upon complexation, which is characteristic of a strong halogen bond. mdpi.com Such computational work has been crucial in rationalizing experimental observations, like the formation of specific polymorphs driven by the competition between halogen bonding and other intermolecular forces. rsc.org These studies confirm that halogen bonding is a significant, structure-directing force in molecules like this compound.

Table 2: Computational Data for Bromine-centered Halogen Bonds
SystemComputational MethodCalculated PropertyValueReference
N-methyl-bromopyridinium···pyridine-Binding Energy43–51 kJ/mol nih.gov
N-bromosuccinimide···Cl⁻M06-2X/def2-tzvppBr···Cl Separation23% shorter than vdW sum mdpi.com
General C-Br···NDFT-SAPTInteraction EnergyPredominantly electrostatic researchgate.net

π-π Stacking Interactions Involving Pyridine Ring Systems

π-π stacking is a crucial non-covalent interaction that contributes to the stability of crystal structures containing aromatic rings. In pyridinyl derivatives, these interactions can occur between the electron-deficient π-system of the pyridine ring and another aromatic ring. The geometry of these interactions can vary, with common motifs including face-to-face and offset or parallel-displaced arrangements. The latter is often favored as it minimizes Pauli repulsion while maximizing attractive dispersion forces. chemrxiv.org

In related brominated pyridine compounds, π-π stacking interactions have been observed to play a significant role in consolidating the crystal packing. For instance, in the crystal structure of a spiro[imidazo[1,2-a]pyridine] derivative, π-π stacking interactions between pyridine rings were identified with a centroid-to-centroid distance of 3.6662 (9) Å. researchgate.net Similarly, in a cyclometalated platinum(II) complex containing a 5-bromo-2-pyridinylphenyl ligand, π-π stacking interactions with distances of approximately 3.4 Å were observed between the complex molecules, leading to the formation of dimers in a head-to-tail arrangement. nih.govnih.gov These examples highlight the importance of π-π stacking in directing the assembly of molecules containing pyridine rings.

The presence of substituents on the pyridine ring, such as the bromo group and the butanamide side chain in this compound, can influence the nature and strength of these π-π stacking interactions. Electron-withdrawing groups can affect the electrostatic potential of the aromatic ring, potentially altering the preferred stacking geometry and energy. chemrxiv.orgrsc.org

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal is partitioned into regions where the electron density of the pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal.

For various brominated and pyridine-containing compounds, Hirshfeld surface analysis has revealed the relative importance of different intermolecular contacts. For example, in a brominated azo compound, key non-covalent interactions including C—H⋯π, C—H⋯Br, π–π stacking, and halogen bonding were identified as consolidating the crystal structure. iucr.org In another study on a spiro[imidazo[1,2-a]pyridine] derivative, Hirshfeld analysis indicated that H⋯H (28.1%), C⋯H/H⋯C (27.2%), N⋯H/H⋯N (19.4%), and O⋯H/H⋯O (9.8%) interactions were the most significant contributors to the crystal packing. researchgate.net Similarly, for a different spiro compound, the dominant contacts were found to be H⋯H (27.1%), N⋯H/H⋯N (23.8%), O⋯H/H⋯O (15.7%), C⋯H/H⋯C (13.2%), and Br⋯H/H⋯Br (10.2%). nih.gov

Interaction Type Contribution (%) in a spiro[imidazo[1,2-a]pyridine] derivative researchgate.net Contribution (%) in a different spiro compound nih.gov
H···H28.127.1
C···H/H···C27.213.2
N···H/H···N19.423.8
O···H/H···O9.815.7
Br···H/H···BrNot specified10.2

This table presents data from related compounds to illustrate the utility of Hirshfeld analysis. Specific data for this compound would require a dedicated crystallographic study.

Crystal Engineering and Rational Design of Supramolecular Architectures

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. By strategically modifying the functional groups on a molecule, it is possible to control its self-assembly in the solid state and, consequently, its physicochemical properties such as melting point, solubility, and thermal stability.

The principles of crystal engineering can be applied to this compound to create novel supramolecular architectures. The presence of the pyridine nitrogen, the amide group (with its hydrogen bond donor and acceptor capabilities), and the bromine atom (capable of forming halogen bonds) provides multiple sites for directed intermolecular interactions.

The study of intermolecular interactions in compounds like this compound is therefore not only of fundamental scientific interest but also holds practical importance for the development of new materials with optimized characteristics for various applications.

Reactivity and Reaction Mechanisms of N 5 Bromo 2 Pyridinyl Butanamide

Reactivity of the 5-Bromo-2-pyridinyl Moiety

The 5-bromo-2-pyridinyl fragment is the primary locus of reactivity, largely influenced by the electronic properties of the pyridine (B92270) ring and the presence of the halogen substituent.

The pyridine ring, being an aromatic heterocycle containing an electron-withdrawing nitrogen atom, is generally less susceptible to electrophilic aromatic substitution than benzene (B151609). The nitrogen atom deactivates the ring towards attack by electrophiles. While specific studies on the electrophilic aromatic substitution of N-(5-bromo-2-pyridinyl)butanamide are not extensively documented, general principles suggest that substitution, if it were to occur, would be directed to specific positions based on the combined directing effects of the nitrogen atom and the bromo and butanamide substituents.

The bromine atom attached to the pyridine ring at the 5-position is a key site for nucleophilic aromatic substitution (SNAAr). This type of reaction is characteristic of halopyridines, where the electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles on the carbon atom bearing the halogen. The butanamide group at the 2-position further influences the electronic distribution within the ring, affecting the rate and feasibility of substitution. The reaction typically proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic species, leading to the displacement of the bromide ion by the incoming nucleophile.

The carbon-bromine bond in this compound serves as a versatile anchor for the construction of more complex molecular architectures through various metal-catalyzed cross-coupling reactions. These reactions are of paramount importance in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such transformations include the Suzuki-Miyaura coupling , which pairs the bromo-pyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base to form biaryl compounds. Another significant reaction is the Buchwald-Hartwig amination , which facilitates the formation of a carbon-nitrogen bond by coupling the bromo-pyridine with an amine, also typically catalyzed by palladium or copper complexes. The Sonogashira coupling enables the introduction of an alkynyl group by reacting the bromo-pyridine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. The efficiency and outcome of these reactions are highly dependent on the specific choice of catalyst, ligands, base, and solvent.

Table 1: Key Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Reactants Catalyst/Reagents Bond Formed Product Type
Suzuki-Miyaura Coupling Arylboronic acid/ester Palladium catalyst, Base C-C Biaryl derivative
Buchwald-Hartwig Amination Amine Palladium or Copper catalyst, Base C-N Aminopyridine derivative
Sonogashira Coupling Terminal alkyne Palladium catalyst, Copper(I) co-catalyst C-C (alkyne) Alkynylpyridine derivative
Heck Coupling Alkene Palladium catalyst, Base C-C (alkene) Alkenylpyridine derivative
Stille Coupling Organostannane Palladium catalyst C-C Aryl/alkenyl derivative
Negishi Coupling Organozinc reagent Palladium or Nickel catalyst C-C Aryl/alkenyl derivative

Reactivity of the Butanamide Chain

The butanamide side chain introduces another dimension to the reactivity of the molecule, with the amide linkage and the adjacent alkyl chain offering sites for chemical modification.

The amide bond in this compound can undergo hydrolysis under either acidic or basic conditions, a reaction that is often accelerated by heat. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent attack by a water molecule. In contrast, base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Both pathways lead to the cleavage of the amide bond, yielding 5-bromo-2-aminopyridine and butanoic acid. The reverse reaction, the condensation of 5-bromo-2-aminopyridine with butanoic acid or a derivative thereof, represents the fundamental method for the synthesis of the parent compound.

The α-carbon of the butanamide chain, being adjacent to the electron-withdrawing carbonyl group, possesses protons that are weakly acidic. These protons can be abstracted by a sufficiently strong base to generate an enolate intermediate. This enolate is a potent nucleophile and can participate in a variety of reactions, such as alkylation, aldol (B89426) condensation, and acylation, allowing for the functionalization of the butanamide chain at this position. The terminal methyl group of the butanamide chain is generally considered to be less reactive. However, under specific and often forcing conditions, it could potentially be subjected to reactions such as free-radical halogenation or oxidation, though these are not typical transformations for this part of the molecule.

Mechanistic Studies of Key Transformation Pathways of this compound

The reactivity of this compound is governed by the interplay of its two primary functional components: the electron-deficient bromopyridine ring and the butanamide side chain. Mechanistic studies, both computational and experimental, provide crucial insights into the transformation pathways of this compound, enabling the prediction and optimization of its chemical behavior.

Computational Elucidation of Reaction Mechanisms and Transition States

While specific computational studies exclusively on this compound are not extensively documented in publicly available literature, a wealth of data from density functional theory (DFT) calculations on related pyridine derivatives allows for a robust extrapolation of its mechanistic behavior. researchgate.neteurjchem.commetu.edu.trresearchgate.nettandfonline.com DFT methods, such as B3LYP with various basis sets (e.g., 6-31++G(d,p)), are powerful tools for investigating electronic structures, reaction energies, and the geometries of transition states. eurjchem.com

Electron Distribution and Reactivity: The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. The bromine atom at the 5-position and the butanamide group at the 2-position further modulate the electron density. The bromine atom acts as a weak deactivator through its inductive effect but can also participate in halogen bonding. The butanamide group, with its carbonyl moiety, is also electron-withdrawing, further decreasing the electron density of the pyridine ring. This electronic profile makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr).

Transition States in SNAr Reactions: Computational studies on similar bromopyridines suggest that SNAr reactions proceed through a high-energy intermediate known as a Meisenheimer complex. niscpr.res.inresearchgate.net The transition state leading to this intermediate involves the attack of a nucleophile at the carbon atom bearing the bromine. The stability of this transition state is influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts. niscpr.res.in For this compound, the transition state for a nucleophilic attack at C-5 would be stabilized by the electron-withdrawing nature of both the ring nitrogen and the 2-butanamide substituent.

Computational Insights into Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common transformations for bromopyridines. acs.orgfiveable.menih.govlibretexts.org DFT calculations have been instrumental in elucidating the catalytic cycle of these reactions, which typically involves oxidative addition, transmetalation, and reductive elimination. acs.orgacs.org For this compound, computational models would predict the oxidative addition of the Pd(0) catalyst to the C-Br bond as a key step. The energy barrier for this step would be influenced by the phosphine (B1218219) ligands on the palladium and the electronic properties of the pyridine ring. The subsequent transmetalation with a boronic acid or ester and the final reductive elimination to form the new C-C bond can also be modeled to predict reaction feasibility and optimize conditions.

A hypothetical energy profile for a key reaction step, such as the oxidative addition in a Suzuki coupling, can be estimated based on related systems.

Table 1: Estimated Computational Data for a Hypothetical Oxidative Addition Step

ParameterEstimated ValueReference System
Activation Energy (kcal/mol)15 - 25Aryl Bromides in Pd-catalyzed reactions acs.org
Reaction Energy (kcal/mol)-5 to -15Aryl Bromides in Pd-catalyzed reactions acs.org

Note: These are estimated values based on computational studies of similar compounds and are intended for illustrative purposes.

Experimental Kinetic and Thermodynamic Investigations

Experimental studies provide real-world data to complement computational models. For this compound, kinetic and thermodynamic investigations would focus on the rates and equilibria of its key reactions.

Kinetics of Nucleophilic Aromatic Substitution: The rate of SNAr reactions on bromopyridines has been studied experimentally. acs.orgnih.gov These reactions typically follow second-order kinetics, being first order in both the bromopyridine substrate and the nucleophile. The rate is highly dependent on the nucleophilicity of the attacking species and the solvent polarity. For this compound, the presence of the butanamide group is expected to influence the reaction rate compared to simpler bromopyridines.

Thermodynamics of Amide Bond Reactions: The butanamide linkage is susceptible to hydrolysis under acidic or basic conditions. researchgate.netresearchcommons.orgrsc.org Thermodynamic studies of amide hydrolysis reveal that the reaction is generally exergonic, but kinetically slow under neutral conditions. acs.orgsci-hub.box The equilibrium position depends on the pH and temperature. The activation energy for uncatalyzed amide hydrolysis is typically high, but can be significantly lowered by acid or base catalysis.

Table 2: Representative Kinetic and Thermodynamic Data for Related Reactions

ReactionParameterTypical ValueConditions
SNAr on BromopyridineRate Constant (k)10-4 - 10-2 M-1s-1With alkoxides in alcohol acs.org
Amide HydrolysisΔG° (kcal/mol)-2 to -5Neutral pH
Amide HydrolysisEa (kcal/mol)20 - 30Acid or Base Catalyzed researchgate.net

Note: These values are representative for similar compound classes and may vary for this compound.

Functional Group Interconversions (FGI) and Diversification Strategies

Functional group interconversions (FGI) are a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. ub.edufiveable.mescribd.com For a molecule like this compound, with its distinct reactive sites, FGI offers a powerful toolkit for creating a diverse library of analogues. sioc-journal.cnmdpi.comacs.org

Reactions at the Bromopyridine Moiety:

The bromine atom on the pyridine ring is a versatile handle for a wide array of transformations, primarily through palladium-catalyzed cross-coupling reactions. researchgate.net

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters can introduce a variety of carbon-based substituents at the 5-position.

Heck Coupling: Alkenes can be coupled to the pyridine ring, leading to the formation of styryl-type derivatives.

Sonogashira Coupling: Terminal alkynes can be introduced, providing access to alkynylpyridines.

Buchwald-Hartwig Amination: A variety of amines can be coupled to the pyridine ring, replacing the bromine with a nitrogen-based functional group.

Cyanation: The bromo group can be replaced by a cyano group, which can be further elaborated.

Reactions Involving the Amide Group:

The butanamide side chain also offers several opportunities for functional group interconversion. masterorganicchemistry.comresearchgate.net

Hydrolysis: As previously mentioned, the amide can be hydrolyzed to the corresponding carboxylic acid (2-amino-5-bromopyridine) and butanoic acid.

Reduction: The amide can be reduced to the corresponding amine (N-(5-bromo-2-pyridinyl)but-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH4).

Dehydration: While not directly applicable to this secondary amide, related primary amides can be dehydrated to nitriles.

Vilsmeier-Haack Reaction: This reaction can be used to convert the amide into a chloro-iminium ion, which can then be reacted with various nucleophiles.

The strategic application of these FGI reactions allows for the systematic modification of this compound at either the pyridine core or the butanamide side chain, providing a robust platform for the synthesis of new chemical entities with potentially diverse properties.

Table 3: Summary of Potential Functional Group Interconversions

Starting Functional GroupReagents and ConditionsProduct Functional Group
Bromo (on pyridine)ArB(OH)2, Pd catalyst, baseAryl
Bromo (on pyridine)R-NH2, Pd catalyst, baseAmino
Bromo (on pyridine)CuCNCyano
AmideH3O+ or OH-, heatCarboxylic Acid + Amine
AmideLiAlH4Amine

Role of N 5 Bromo 2 Pyridinyl Butanamide As a Synthetic Building Block and Scaffold

Utilization in the Synthesis of Complex Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring a nitrogen-containing heterocycle. chim.it The pyridine (B92270) moiety in N-(5-bromo-2-pyridinyl)butanamide is a key feature that allows it to be a precursor in the synthesis of more complex heterocyclic systems. The bromine atom at the 5-position and the amide group at the 2-position of the pyridine ring serve as reactive handles for various chemical transformations.

The synthesis of complex heterocyclic compounds often involves cyclization reactions. chim.it The pyridine nitrogen and the exocyclic amide nitrogen in this compound can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For instance, the amide nitrogen can act as a nucleophile, attacking an electrophilic center created at or adjacent to the bromine-bearing carbon, leading to the formation of a new ring fused to the pyridine core.

Furthermore, the bromine atom can be readily displaced by various nucleophiles or can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. These reactions are instrumental in building molecular complexity and generating libraries of novel heterocyclic compounds for biological screening. The amide group can also be hydrolyzed or modified to introduce further diversity.

Scaffold Design Principles for Novel Molecular Architectures

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. This compound serves as an excellent scaffold due to its rigid pyridine core and the presence of multiple points for diversification. The design principles for creating novel molecular architectures using this scaffold revolve around strategically modifying its key features.

Key design principles include:

Functional Group Interconversion: The bromo and amide functionalities can be converted into a wide array of other functional groups. For example, the bromine can be transformed into cyano, amino, or alkyl groups, while the amide can be hydrolyzed to a carboxylic acid or reduced to an amine.

Ring-Forming Reactions: The existing pyridine ring can be used as a template to construct additional rings, leading to polycyclic structures with defined three-dimensional shapes.

Substituent Effects: The electronic properties of the pyridine ring can be tuned by introducing different substituents, which in turn influences the reactivity and biological activity of the resulting molecules.

By applying these principles, chemists can systematically generate a diverse set of molecules with tailored properties for various applications, including drug discovery and materials science. cymitquimica.com

Applications in Material Science Research (e.g., precursors for advanced materials)

The unique electronic and structural properties of pyridine-containing molecules make them attractive for applications in material science. bldpharm.com this compound can serve as a precursor for the synthesis of advanced materials with interesting optical, electronic, or thermal properties.

For example, the pyridine ring is a common component in organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.com The bromine atom on the this compound scaffold allows for its incorporation into larger conjugated systems through cross-coupling reactions. These extended π-systems are often responsible for the desired electronic and photophysical properties of the final material.

Furthermore, the amide functionality can participate in hydrogen bonding, which can influence the self-assembly and packing of molecules in the solid state. This can be exploited to create materials with specific crystalline structures and, consequently, tailored bulk properties. The ability to modify both the pyridine ring and the butanamide side chain provides a high degree of control over the final material's characteristics.

Precursor for Advanced Organic Molecules and Derivatives

This compound is a valuable precursor for the synthesis of a wide range of advanced organic molecules and their derivatives. The reactivity of the bromo and amide groups allows for a multitude of chemical transformations, leading to compounds with diverse functionalities and potential applications.

One common strategy is to utilize the bromine atom in palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring, significantly expanding the molecular diversity. The amide group can also be a site for further reactions. For instance, it can be N-alkylated or N-arylated to introduce additional substituents.

The combination of these transformations enables the synthesis of complex molecules with precisely controlled structures. These derivatives can be designed to have specific biological activities, making them of interest in drug discovery programs. They can also be tailored for use as ligands in catalysis or as building blocks for supramolecular assemblies.

Strategies for Chemical Derivatization and Structural Diversification

The chemical derivatization of this compound is key to unlocking its full potential as a versatile building block. Several strategies can be employed to achieve structural diversification:

Modification of the Pyridine Ring:

Nucleophilic Aromatic Substitution: The bromine atom can be substituted by various nucleophiles, such as amines, alkoxides, and thiolates.

Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions can be used to form new C-C, C-N, and C-O bonds at the 5-position.

Lithiation-Substitution: Treatment with a strong base can lead to lithiation at the 6-position, followed by reaction with an electrophile to introduce a new substituent.

Modification of the Butanamide Side Chain:

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to esters, other amides, or other functional groups.

Reduction: The amide can be reduced to the corresponding amine.

N-Alkylation/Arylation: The amide nitrogen can be functionalized with various alkyl or aryl groups.

These derivatization strategies can be used in a combinatorial fashion to rapidly generate large libraries of compounds for high-throughput screening in drug discovery and materials science.

Below is a table summarizing some potential derivatization strategies for this compound:

Reaction Type Reagents Functional Group Modified Resulting Structure
Suzuki CouplingArylboronic acid, Pd catalyst, baseBromo groupAryl-substituted pyridine
Buchwald-Hartwig AminationAmine, Pd catalyst, baseBromo groupAmino-substituted pyridine
HydrolysisAcid or baseAmide groupCarboxylic acid
ReductionLiAlH4 or other reducing agentsAmide groupAmine

Q & A

Basic: What are the primary synthetic routes for N-(5-bromo-2-pyridinyl)butanamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling 5-bromo-2-aminopyridine with butanoyl chloride under basic conditions. A common approach uses potassium carbonate (K₂CO₃) in dimethylformamide (DMF) as a solvent under reflux to facilitate nucleophilic acyl substitution . Optimization strategies include:

  • Temperature control : Reflux at 80–100°C ensures complete conversion while minimizing side reactions.
  • Stoichiometry : A 1:1.2 molar ratio of amine to acyl chloride improves yield.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the pyridine ring substitution pattern (e.g., singlet for Br at C5, δ ~8.3 ppm) and butanamide chain integration (e.g., triplet for CH₂ at δ ~2.4 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ at m/z 257.0) validates molecular composition.
  • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) confirm functional groups .

Advanced: How can structural ambiguities in derivatives of this compound be resolved using crystallography?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution. For example:

  • Sample preparation : Grow crystals via slow evaporation in ethanol/dichloromethane (1:1).
  • Data collection : Use Mo Kα radiation (λ = 0.71073 Å) with a Bruker D8 diffractometer, achieving θmax > 25° for high completeness .
  • Refinement : Software like SHELXL refines bond lengths (e.g., C-Br = 1.89 Å) and angles, resolving steric clashes or tautomerism in derivatives .

Advanced: What strategies address contradictions in bioactivity data for this compound analogs?

Methodological Answer:
Discrepancies in enzyme inhibition assays (e.g., tubulin targeting) may arise from:

  • Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid solvent interference .
  • Assay conditions : Validate pH (7.4 for physiological mimicry) and temperature (37°C) across studies.
  • Control compounds : Include reference inhibitors (e.g., colchicine for tubulin) to calibrate activity thresholds .

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:
Molecular docking (AutoDock Vina) and dynamics (GROMACS) simulate binding:

  • Target preparation : Retrieve protein structures (e.g., tubulin, PDB ID: 1SA0) and remove water/ligands.
  • Docking parameters : Grid boxes centered on active sites (e.g., taxol-binding site for tubulin) with 20 ų dimensions.
  • Free energy calculations : MM/GBSA estimates binding affinity (ΔG), prioritizing derivatives with ΔG ≤ −8 kcal/mol .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage conditions : Keep at −20°C in amber vials under argon to prevent photodegradation and hydrolysis.
  • Stability monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation (e.g., free pyridine or butyric acid peaks) .

Advanced: How can regioselective functionalization of the pyridine ring be achieved in this compound?

Methodological Answer:

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 3-position, followed by electrophilic quenching (e.g., I₂ for 3-iodo derivatives) .
  • Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ and aryl boronic acids substitute Br at C5, yielding biaryl analogs .

Advanced: What analytical workflows validate synthetic intermediates in multi-step this compound derivatization?

Methodological Answer:

  • In-line monitoring : LC-MS tracks reaction progress (e.g., intermediate [M+H]⁺ at m/z 180.0 for bromopyridine precursors).
  • Isotopic labeling : Use ¹³C-labeled butanoyl chloride to confirm acylation via 2D NMR (HSQC) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis; monitor airborne bromine via gas detection tubes .

Advanced: How does this compound compare to structurally related enzyme inhibitors in terms of SAR?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Br substitution : Critical for hydrophobic pocket binding (e.g., tubulin’s β-subunit), with removal reducing IC₅₀ by >50% .
  • Amide flexibility : Rigidifying the butanamide chain (e.g., cyclization) enhances selectivity but may reduce solubility .

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